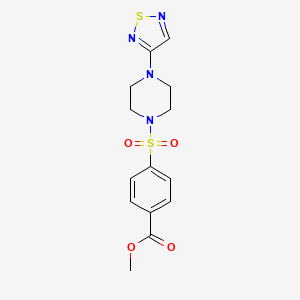

Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

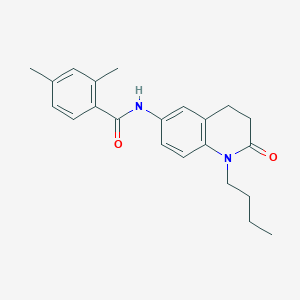

The synthesis of Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate involves condensation reactions. For instance, one method includes the condensation of 1,3,4-thiadiazole-2(3H)-thione derivatives with 4-chlorobenzofuro[3,2-d]pyrimidine. This process yields the desired compound .

Molecular Structure Analysis

The compound’s molecular formula is C₁₄H₁₆N₄O₄S₂ , with a molecular weight of 368.43 g/mol . The 1,2,5-thiadiazole ring and the sulfonyl group are critical for its biological activity.

Physical And Chemical Properties Analysis

Scientific Research Applications

Antibacterial Applications

A study by Wu Qi (2014) reported the synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives. These compounds exhibited significant antibacterial activities against various pathogens, demonstrating the potential of Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate derivatives in developing new antibacterial agents (Wu Qi, 2014).

Antiproliferative Effects

Research by Kothanahally S Sharath Kumar et al. (2014) highlighted the synthesis and antiproliferative effects of a series of 2, 3-disubstituted 4-thiazolidinone analogues on human leukemic cells. Among these, a compound showed potent activity against various cancer cell lines, indicating the relevance of this compound in cancer research (Kumar et al., 2014).

Biological Activities of 1,3,4-Thiadiazole Amide Derivatives

Z. Xia (2015) synthesized fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine. These derivatives showed promising inhibitory effects against certain bacterial strains, further underscoring the potential of this compound related compounds in the development of new antimicrobial agents (Z. Xia, 2015).

Anticonvulsant Activity

A study by K. Harish et al. (2014) focused on synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives, evaluating their anticonvulsant activity. The research indicates the therapeutic potential of derivatives of this compound in treating convulsions (K. Harish et al., 2014).

Inhibition of Carbonic Anhydrases

A. Alafeefy et al. (2015) explored a series of benzenesulfonamides incorporating various moieties as inhibitors of human carbonic anhydrases, showcasing the importance of this compound derivatives in designing inhibitors for enzyme-based therapies (A. Alafeefy et al., 2015).

Future Directions

Mechanism of Action

Mode of Action

Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Biochemical Pathways

Without specific information on “Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate”, it’s difficult to say which biochemical pathways it might affect. Piperazine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The lipinski’s rule of five (ro5) is often used to predict the drug-likeness or “drugability” of a compound .

Result of Action

Piperazine derivatives have been found to have various biological activities, suggesting they can have diverse molecular and cellular effects .

properties

IUPAC Name |

methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S2/c1-22-14(19)11-2-4-12(5-3-11)24(20,21)18-8-6-17(7-9-18)13-10-15-23-16-13/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTGSDBCZHTRPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)

![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2719691.png)

![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)

![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)